N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide
Description
N,N-Dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a fully substituted pentamethylbenzene ring attached via a sulfonamide linker to an N,N-dimethylacetamide group. The pentamethyl substitution on the benzene ring enhances lipophilicity, while the dimethylacetamide moiety may contribute to hydrogen-bonding interactions .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-13-14(2)16(4)21(17(5)15(13)3)27(25,26)22-19-10-8-18(9-11-19)12-20(24)23(6)7/h8-11,22H,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJIHCOIAKBUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a dimethyl acetamide moiety and a sulfonamide group attached to a pentamethylbenzene derivative. The molecular formula is , and its molecular weight is approximately 342.48 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
- Mechanism of Action : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Its effectiveness varies based on the structural configuration of the substituents on the phenyl ring.
-
Tested Organisms : In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).
- Escherichia coli : Moderate effectiveness noted.
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that lipophilicity plays a crucial role in the compound's ability to penetrate bacterial membranes, enhancing its antimicrobial efficacy .
Anticancer Activity
-
Cell Line Studies : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Table 1: Antimicrobial Activity Results
| Organism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | High |
| Methicillin-resistant S. aureus | 16 µg/mL | High |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 128 µg/mL | Low |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A study reported that this compound showed significant antibacterial activity against MRSA in a murine model. The compound was administered at a dose of 50 mg/kg body weight, resulting in a notable reduction in bacterial load compared to control groups.
- Case Study on Anticancer Potential : In another study involving MCF-7 cells treated with varying concentrations of the compound, researchers observed dose-dependent inhibition of cell proliferation with an IC50 value of 30 µM. Flow cytometry analysis confirmed increased apoptotic cells after treatment.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinguishing feature is its 2,3,4,5,6-pentamethylbenzenesulfonamido group, which contrasts with related acetamides bearing varied substituents (Table 1).
Table 1: Structural Comparison of Sulfonamide Acetamides
Pharmacological Activity
- Analgesic Activity: Compound 35 (4-methylpiperazine substituent) exhibits analgesic activity comparable to paracetamol, attributed to its sulfonamide-acetamide scaffold and moderate lipophilicity .
- Anti-Inflammatory Activity: Compounds 36 and 37 (diethylsulfamoyl and piperazinyl groups) show anti-hypernociceptive effects in inflammatory pain models . The target’s bulky substituents may hinder binding to inflammatory targets like cyclooxygenase (COX) compared to less sterically hindered analogs.
Physicochemical Properties
- Solubility : The pentamethylbenzene group likely reduces water solubility compared to compounds with polar substituents (e.g., pyrimidine in or nitro groups in ).
- Crystallinity : Evidence from highlights that nitro and chloro substituents facilitate hydrogen-bonded crystal networks (e.g., C–H⋯O interactions). The target compound’s methyl groups may disrupt such networks, leading to less ordered crystalline structures.
Key Research Findings and Implications
Activity-Structure Relationship : The pentamethyl substitution may enhance metabolic stability but reduce target engagement due to steric effects, as seen in comparisons with smaller analogs .
Lipophilicity vs. Solubility Trade-off : The compound’s high logP (predicted) suggests utility in CNS-targeted therapies but may require formulation optimization for oral delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
